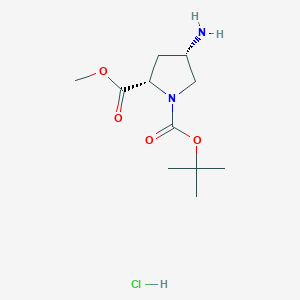
4-Methoxyphenyl(dimethylamino)chlorophosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl(dimethylamino)chlorophosphine is an organophosphorus compound with the molecular formula C₉H₁₃ClNOP. It is characterized by the presence of a phosphine group bonded to a 4-methoxyphenyl and a dimethylamino group, along with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl(dimethylamino)chlorophosphine can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with dimethylaminophosphine dichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl(dimethylamino)chlorophosphine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new phosphine derivatives.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form phosphine hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides and primary or secondary amines. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: New phosphine derivatives with different substituents on the phosphorus atom.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphine hydrides.
Scientific Research Applications
4-Methoxyphenyl(dimethylamino)chlorophosphine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Catalysis: The compound serves as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation and cross-coupling.
Material Science: It is employed in the preparation of functional materials, including polymers and coordination complexes.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive molecules
Mechanism of Action
The mechanism of action of 4-methoxyphenyl(dimethylamino)chlorophosphine involves its ability to act as a ligand, coordinating with transition metals to form active catalytic species. The dimethylamino group enhances the electron-donating properties of the phosphine, making it an effective ligand for various catalytic processes. The molecular targets and pathways involved depend on the specific catalytic reaction being facilitated .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Dimethylphenylphosphine: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.
Methoxyphenylphosphine: Similar but without the dimethylamino group, influencing its electron-donating properties
Uniqueness
4-Methoxyphenyl(dimethylamino)chlorophosphine is unique due to the presence of both a methoxy group and a dimethylamino group, which enhance its electron-donating ability and make it a versatile ligand in various catalytic processes. Its unique structure allows for specific interactions with transition metals, leading to improved catalytic performance in certain reactions .
Properties
IUPAC Name |
N-[chloro-(4-methoxyphenyl)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClNOP/c1-11(2)13(10)9-6-4-8(12-3)5-7-9/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGFLVCQQXKDIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402475 |
Source


|
| Record name | 4-Methoxyphenyl(dimethylamino)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156814-16-3 |
Source


|
| Record name | 4-Methoxyphenyl(dimethylamino)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)





